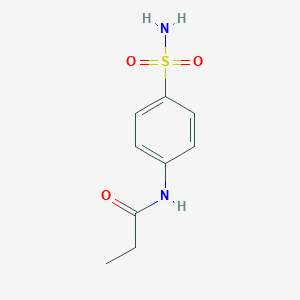

N-(4-sulfamoylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-sulfamoylphenyl)propanamide, commonly known as SPP, is a synthetic compound that belongs to the class of sulfonamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, inflammatory disorders, and microbial infections.

Wissenschaftliche Forschungsanwendungen

SPP has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammatory disorders, and microbial infections. In cancer treatment, SPP has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer cell survival and metastasis. In inflammatory disorders, SPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In microbial infections, SPP has been shown to inhibit the growth and proliferation of various pathogenic microorganisms, including bacteria, fungi, and viruses.

Wirkmechanismus

The mechanism of action of SPP is complex and involves multiple pathways and enzymes. One of the primary targets of SPP is the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance, ion transport, and bone resorption. SPP inhibits the activity of carbonic anhydrase by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in intracellular pH and disrupts various cellular processes, ultimately leading to cell death.

Biochemical and Physiological Effects:

SPP has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction of inflammation, and inhibition of microbial growth. SPP has also been shown to have anti-angiogenic properties, which can inhibit the growth and proliferation of blood vessels in cancerous tissues. Additionally, SPP has been shown to have neuroprotective effects, which can protect against neuronal damage and degeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using SPP in lab experiments is its high potency and specificity towards its targets. SPP is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using SPP in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Zukünftige Richtungen

There are several future directions for the research and development of SPP. One of the potential areas of application is in cancer treatment, where SPP can be used in combination with other chemotherapy drugs to enhance their efficacy and reduce their toxicity. Another potential area of application is in the treatment of neurodegenerative disorders, where SPP can be used to protect against neuronal damage and degeneration. Additionally, further studies are needed to understand the full spectrum of SPP's biochemical and physiological effects and its potential therapeutic applications in various fields.

In conclusion, SPP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has a complex mechanism of action, involving multiple pathways and enzymes, and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using SPP in lab experiments, there are several future directions for the research and development of SPP.

Synthesemethoden

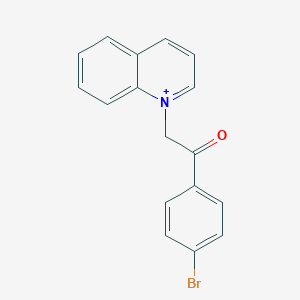

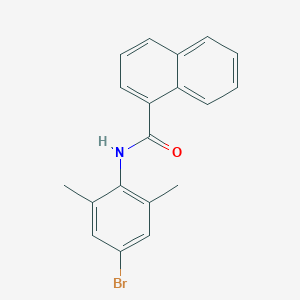

SPP can be synthesized by the reaction of 4-aminobenzenesulfonamide with 3-bromopropionamide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields SPP as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Eigenschaften

IUPAC Name |

N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCIQSZJXXOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)propanamide | |

CAS RN |

4708-37-6 |

Source

|

| Record name | N-(4-sulfamoylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)

![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)

![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)

![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)

![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)

![2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B300203.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]acrylamide](/img/structure/B300207.png)